
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methoxy groups, and a difluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxypyridine, which is commercially available or can be synthesized from 2-methoxypyridine through chlorination.
Fluorination: The introduction of the difluoroethanone group is achieved through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates. The temperature and solvent choice (e.g., dichloromethane) are optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the demand, batch reactors or continuous flow systems can be used.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The difluoroethanone group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(5-Chloro-2-methoxypyridin-4-yl)ethanone: Lacks the difluoro group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-methoxypyridin-4-yl)-2-fluoroethanone: Contains only one fluorine atom, potentially altering its chemical properties.
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone: Has an additional fluorine atom, which can influence its stability and reactivity.
Uniqueness: 1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone is unique due to its specific substitution pattern and the presence of two fluorine atoms, which can enhance its chemical stability and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H6ClF2NO2 |
|---|---|
Peso molecular |
221.59 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H6ClF2NO2/c1-14-6-2-4(5(9)3-12-6)7(13)8(10)11/h2-3,8H,1H3 |
Clave InChI |
XTIMVLGNDBGPOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)C(=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)


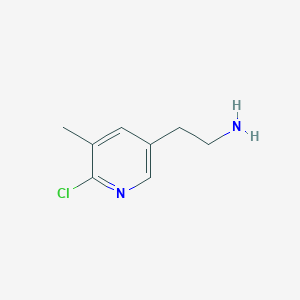
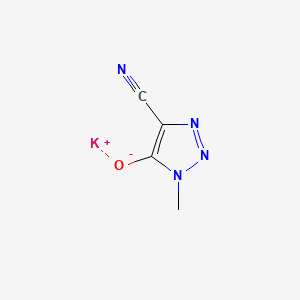


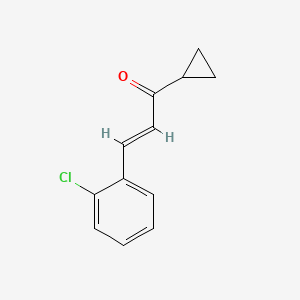
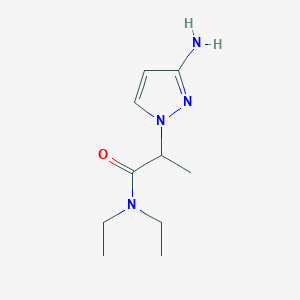
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
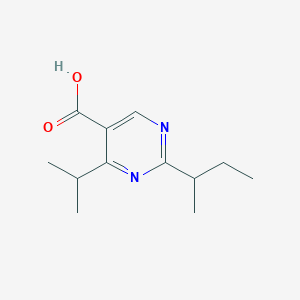
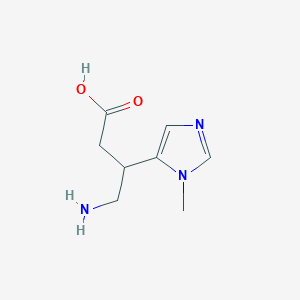
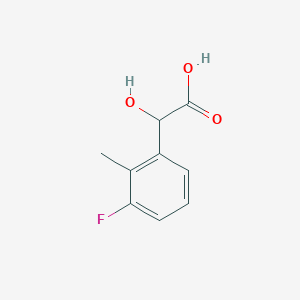
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
